REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:15]=[CH:14][C:5]([C:6]([NH:8][CH2:9][CH2:10][C:11]([OH:13])=[O:12])=[O:7])=[CH:4][CH:3]=1.CS(O)(=O)=O.[N:21]([O-])=O.[Na+].[C:25]([OH:34])(=[O:33])[C:26]1[C:27](=[CH:29][CH:30]=[CH:31][CH:32]=1)[OH:28].[OH-].[Na+].C(=O)([O-])[O-].[Na+].[Na+].Cl>O>[CH:14]1[C:5]([C:6]([NH:8][CH2:9][CH2:10][C:11]([OH:13])=[O:12])=[O:7])=[CH:4][CH:3]=[C:2]([N:1]=[N:21][C:31]2[CH:30]=[CH:29][C:27]([OH:28])=[C:26]([C:25]([OH:34])=[O:33])[CH:32]=2)[CH:15]=1 |f:2.3,5.6,7.8.9|
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
NC1=CC=C(C(=O)NCCC(=O)O)C=C1
|
Name
|
|
Quantity
|
115.4 g
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)O
|
Name
|
|
Quantity
|
34.46 g
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
ice
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
69.65 g
|
Type
|
reactant
|
Smiles
|
C(C=1C(O)=CC=CC1)(=O)O
|
Name
|
|
Quantity
|
40.35 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
106.9 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
1300 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
10 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
stayed below 12° C
|
Type
|
WAIT
|
Details
|
After 3 hours at 10° C.
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated to 60-65° C.
|
Type
|
WAIT
|
Details
|
After a further 3 hours at 60-65° C.
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
the mixture was cooled to ambient temperature
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried in vacuo
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C1=CC(=CC=C1C(=O)NCCC(=O)O)N=NC=2C=CC(=C(C2)C(=O)O)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 90% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |